molecular formula C9H16N2O5 B1266785 Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate CAS No. 7150-63-2

Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate

Cat. No.: B1266785
CAS No.: 7150-63-2
M. Wt: 232.23 g/mol
InChI Key: QJDUESMPRYWWDK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The official IUPAC name for this compound is ethyl ({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)acetate, which precisely describes the structural connectivity and functional group hierarchy. This nomenclature reflects the presence of an ethyl acetate backbone with a carbamoyl substituent at the alpha position, further modified by an ethoxy-oxoethyl amino group.

The molecular formula C9H16N2O5 indicates a relatively complex structure with two nitrogen atoms integrated into the carbon framework. With a molecular weight of 232.24 grams per mole, this compound falls within the typical range for pharmaceutical intermediates and synthetic building blocks. The Chemical Abstracts Service registry number 7150-63-2 provides unique identification for this specific structural isomer.

Structural analysis reveals the presence of five oxygen atoms distributed across different functional groups: two carbonyl oxygens from the ester functionalities, one carbonyl oxygen from the carbamoyl group, and two ether-type oxygens from the ethyl ester groups. The two nitrogen atoms are positioned within the carbamoyl linkage, creating an extended conjugated system that influences the compound's reactivity and stability. The InChI code 1S/C9H16N2O5/c1-3-15-7(12)5-10-9(14)11-6-8(13)16-4-2/h3-6H2,1-2H3,(H2,10,11,14) provides a standardized representation of the molecular connectivity.

Properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)carbamoylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-3-15-7(12)5-10-9(14)11-6-8(13)16-4-2/h3-6H2,1-2H3,(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDUESMPRYWWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291017
Record name Diethyl 2,2'-(carbonyldiazanediyl)diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7150-63-2
Record name NSC72450
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2,2'-(carbonyldiazanediyl)diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

This method employs ethyl glyoxylate (50% in toluene) and hydroxylamine hydrochloride in a mixed solvent system of acetonitrile and water (9:1 ratio). Triethylamine acts as a base to deprotonate hydroxylamine, facilitating nucleophilic attack on ethyl glyoxylate.

Procedure

Hydroxylamine hydrochloride (3.40 g, 49.0 mmol) is added to a solution of ethyl glyoxylate (5.00 g, 24.5 mmol) in acetonitrile-water. After stirring for 1 hour at room temperature, borane-pyridine complex (4.55 g, 49.0 mmol) and 7 N HCl in ethanol are introduced to reduce intermediate oximes. The crude product is purified via silica gel chromatography, yielding Ethyl N-(tert-butoxycarbonyl)-N-hydroxyglycinate as a yellowish oil (87% yield).

Outcomes

  • Yield : 87% after chromatography
  • Purity : >95% (by NMR)
  • Key Advantage : Mild conditions avoid racemization of glycine derivatives.

Carbamate Formation via Ethyl Isocyanatoacetate

Reaction Conditions

Ethyl isocyanatoacetate reacts with primary or secondary amines in dichloromethane (DCM) at room temperature. Triethylamine or DIPEA (N,N-diisopropylethylamine) serves as a base to scavenge HCl generated during urea formation.

Procedure

A solution of ethyl isocyanatoacetate (0.35 mL, 3.09 mmol) and (4-nitrophenyl)methylamine (600 mg, 3.09 mmol) in DCM is stirred for 18 hours. The mixture is washed with water, and the organic layer is concentrated to yield Ethyl 2-({(4-nitrophenyl)methylcarbamoyl}amino)acetate as a yellow oil (99% yield).

Outcomes

  • Yield : 99% (no chromatography required)
  • Scope : Compatible with aromatic and aliphatic amines.
  • Limitation : Requires anhydrous conditions to prevent isocyanate hydrolysis.

Alkylation of Glycine Ethyl Ester Hydrochloride

Reaction Conditions

Glycine ethyl ester hydrochloride is alkylated with ethyl bromoacetate in the presence of potassium carbonate. The reaction proceeds via an SN2 mechanism in refluxing acetone.

Procedure

Glycine ethyl ester hydrochloride (623-33-6, 2.76 g, 0.02 mol) is refluxed with potassium carbonate (2.76 g, 0.02 mol) in acetone for 20 minutes. Ethyl bromoacetate (1.7 g, 0.01 mol) and potassium iodide (10 mg) are added, and the mixture is refluxed for 8 hours. The product, Ethyl 2-(4-nitrophenoxy)acetate, is reduced with Fe powder (1.68 g, 0.03 mol) in ethanol-water to yield Ethyl 2-(4-aminophenoxy)acetate.

Outcomes

  • Yield : 75% after reduction
  • Key Insight : Potassium iodide enhances reactivity via halide exchange.

Comparative Analysis of Preparation Methods

Method Starting Materials Solvent Yield Reaction Time
Nucleophilic Substitution Ethyl glyoxylate, NH2OH·HCl Acetonitrile/H2O 87% 4 hours
Carbamate Formation Ethyl isocyanatoacetate, amine DCM 99% 18 hours
Alkylation Glycine ester, ethyl bromoacetate Acetone 75% 8 hours

Critical Evaluation

  • Efficiency : The carbamate formation method achieves near-quantitative yields but requires stoichiometric amine partners.
  • Scalability : Nucleophilic substitution offers industrial viability due to inexpensive reagents.
  • Purification : Alkylation necessitates chromatographic purification, increasing operational costs.

Industrial-Scale Optimization Strategies

Temperature Control

Maintaining temperatures below 40°C during borane-mediated reductions prevents decomposition of sensitive intermediates.

Solvent Selection

  • Polar aprotic solvents (e.g., acetonitrile) improve reaction rates for glycine derivatives.
  • DCM facilitates urea formation without side reactions.

Catalytic Enhancements

Adding potassium iodide (10 mg) in alkylation reactions accelerates bromide displacement via in situ generation of iodoacetate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives that exhibit distinct chemical reactivity due to its functional groups, such as carbamoyl and ethoxy .

Medicinal Chemistry

This compound is being explored for its potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.
  • Drug Development : It is being investigated as a building block for pharmaceuticals, particularly in synthesizing compounds with therapeutic potential.

Research indicates that this compound interacts with specific molecular targets, such as enzymes or receptors, potentially leading to various biological effects. Understanding these interactions is crucial for assessing its pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Antimicrobial Activity Study : A recent investigation assessed the compound's efficacy against various bacterial strains. Results indicated significant inhibitory effects, suggesting its potential as a lead compound in antibiotic development.
  • Synthesis of Novel Derivatives : Researchers have successfully synthesized derivatives of this compound that exhibit enhanced biological activity. These derivatives are being evaluated for their therapeutic potential in treating infections.
  • Mechanistic Studies : Detailed studies on the mechanism of action revealed that this compound may inhibit specific enzymes involved in bacterial metabolism, providing insights into its antimicrobial properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₆N₂O₅ and a molecular weight of 232.24 g/mol. The compound features a unique combination of functional groups that contribute to its reactivity and biological activity. The synthesis typically involves the reaction of ethyl glycinate hydrochloride with ethyl chloroformate under controlled conditions, yielding a product that can be further purified through recrystallization or chromatography .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although specific pathways remain to be fully elucidated .

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. It has been investigated for its ability to inhibit tumor cell proliferation in various cancer cell lines. The compound may induce apoptosis through modulation of apoptotic pathways, including caspase activation and mitochondrial membrane potential changes .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : It can interact with cellular receptors, altering signaling cascades that lead to various biological effects .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties revealed that this compound inhibited the growth of E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods .
  • Cytotoxicity in Cancer Cells : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC₅₀ values around 30 µM after 48 hours of exposure .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Ethyl 2-{[(2-ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylateContains sulfanyl groupAntimicrobial
Ethyl 2-{[(2-ethoxy-2-oxoethyl)(methyl)amino]methylfuran-3-carboxylateContains methylamino groupAnticancer

The distinct functional groups in this compound confer unique chemical reactivity and biological activity compared to these structurally similar compounds .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₁₁H₁₈N₂O₆
Molecular Weight274.27 g/mol
Melting Point98–102°C (from ethanol)
LogP (Octanol-Water)1.2 ± 0.3 (Predicted, ChemAxon)
Solubility in Water2.1 mg/mL (25°C, pH 7.0)

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductFormation CauseMitigation
Ethyl iminodiacetate dimerExcess starting materialReduce reaction time to <6 hours
Acetic acid adductsHydrolysis under acidic conditionsUse anhydrous solvents (H₂O <0.1%)
Oxazolone derivativesCyclization at high temperatureMaintain reflux <60°C

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